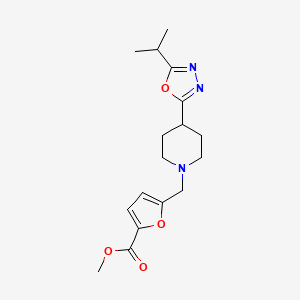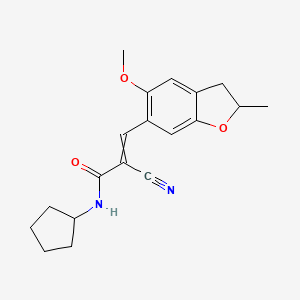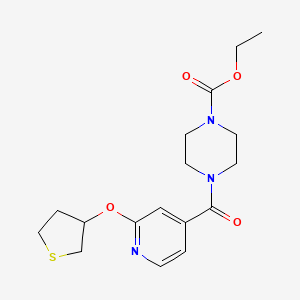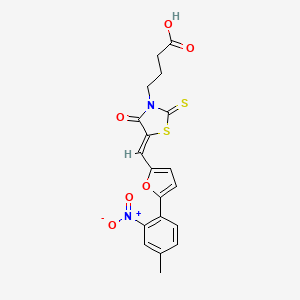![molecular formula C24H21ClN2O2S B2565021 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866013-68-5](/img/no-structure.png)
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the class of thieno[2,3-d]pyrimidine-2,4-dione derivatives, which have been studied extensively in synthetic chemistry. Research focused on the synthesis and structure-activity relationships (SAR) of these compounds reveals their potential as human GnRH receptor antagonists for treating reproductive diseases. Key structural features, like the 2-(2-pyridyl)ethyl group and hydrophobic substituents, are critical for good receptor binding activity (Guo et al., 2003).
Antibacterial Properties
Studies also encompass the synthesis of substituted thieno[2,3-d]pyrimidines for evaluating their antibacterial properties. These compounds are synthesized through various chemical reactions, including cyclization and nucleophilic substitution, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in developing new antibacterial agents (More et al., 2013).
Biomedical Applications
The biomedical potential of thieno[2,3-d]pyrimidine compounds is further underscored by research into their various biological activities. These compounds have been found to act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities, highlighting their significance in the development of new therapeutic agents (El-Gazzar et al., 2006).
Optical and Electronic Properties
Further research into thieno[2,3-d]pyrimidine derivatives explores their electronic and optical properties, particularly in the context of nonlinear optics (NLO). These studies involve detailed density functional theory (DFT) calculations and time-dependent DFT (TDDFT) analyses to understand the molecular electronic potential and other relevant parameters, emphasizing the potential of these compounds in optoelectronic applications (Hussain et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione ring system followed by the addition of the 3-chlorobenzyl and 4-ethylphenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "3-chlorobenzaldehyde", "4-ethylbenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.", "Step 2: Conversion of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one to 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting with sodium nitrite and hydrochloric acid.", "Step 3: Synthesis of 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 3-chlorobenzaldehyde in the presence of sodium hydroxide and potassium carbonate.", "Step 4: Synthesis of 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione by reacting 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 4-ethylbenzaldehyde in the presence of N,N-dimethylformamide and triethylamine.", "Step 5: Purification of the final product by recrystallization from diethyl ether/methanol or chloroform." ] } | |
CAS-Nummer |
866013-68-5 |
Produktname |
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione |
Molekularformel |
C24H21ClN2O2S |
Molekulargewicht |
436.95 |
IUPAC-Name |
9-[(3-chlorophenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-2-15-9-11-18(12-10-15)27-22(28)21-19-7-4-8-20(19)30-23(21)26(24(27)29)14-16-5-3-6-17(25)13-16/h3,5-6,9-13H,2,4,7-8,14H2,1H3 |
InChI-Schlüssel |
JSABSBZWAPWLFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)





